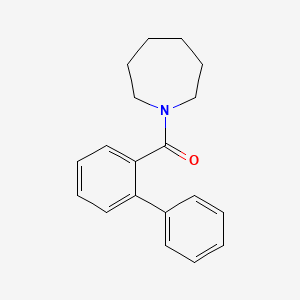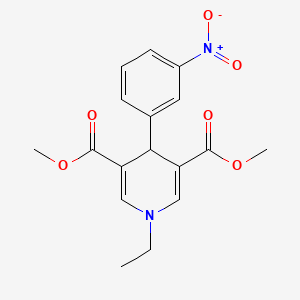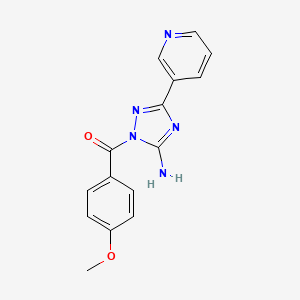
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine acts as a potent inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine can increase the levels of these neurotransmitters in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects, including antidepressant, anxiolytic, and analgesic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has several advantages as a research tool, including its high purity and stability, as well as its ability to selectively inhibit MAO. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, including the development of new synthetic methods, the synthesis of new bioactive compounds based on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine and its potential side effects and toxicity.
Conclusion:
In conclusion, 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine is a unique and versatile compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine is needed to fully understand its potential as a research tool and therapeutic agent.
Métodos De Síntesis
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine as a white solid with a high yield and purity. Other methods of synthesis include the reaction of 2-methoxybenzylamine with 2,4-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, which can be used as catalysts in organic reactions. 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has also been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-9-17(16(2)14-15)20(23)22-12-10-21(11-13-22)18-6-4-5-7-19(18)24-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMINENVABQTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)


